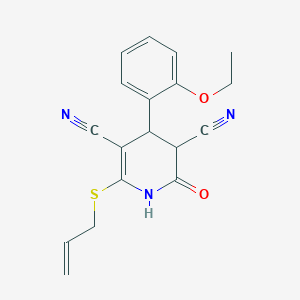

6-(Allylthio)-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile

Description

This compound belongs to the tetrahydropyridine family, characterized by a partially saturated pyridine core with a 2-oxo group and dual cyano substituents at positions 3 and 5. Such structural features are critical for applications in medicinal chemistry, particularly in targeting enzymes or receptors where lipophilicity and electronic properties modulate activity.

Properties

IUPAC Name |

4-(2-ethoxyphenyl)-2-oxo-6-prop-2-enylsulfanyl-3,4-dihydro-1H-pyridine-3,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-3-9-24-18-14(11-20)16(13(10-19)17(22)21-18)12-7-5-6-8-15(12)23-4-2/h3,5-8,13,16H,1,4,9H2,2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUQJZKOGSOOCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2C(C(=O)NC(=C2C#N)SCC=C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Allylthio)-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and an amine.

Introduction of the Allylthio Group: This step often involves the reaction of the intermediate with allylthiol under basic conditions.

Ethoxyphenyl Substitution: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Dicarbonitrile Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:

Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The allylthio group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.

Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Primary amines.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology

Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

Medicine

Anticancer Research: Studied for its cytotoxic effects on cancer cells.

Antimicrobial Agents: Potential use in the development of new antibiotics.

Industry

Materials Science: Used in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(Allylthio)-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound shares its 2-oxo-tetrahydropyridine backbone with several analogs but differs in substituent patterns. Key comparisons include:

Table 1: Structural and Functional Group Comparison

Substituent Effects on Reactivity and Bioactivity

- Allylthio vs. Methylthio/Amino Groups: The allylthio group in the target compound offers a reactive alkene for click chemistry or polymerization, unlike the stable methylthio group in ’s analog . The amino group in ’s compound allows for nucleophilic substitutions, which are absent in the allylthio variant.

- 2-Ethoxyphenyl vs. In contrast, the 3,4-difluorophenyl group in FE@SNAP () offers strong electron-withdrawing effects, improving receptor affinity . Methoxymethyl () increases solubility but reduces steric hindrance compared to ethoxyphenyl .

Physicochemical and Pharmacokinetic Properties

- Stability: The cyano groups in all analogs confer thermal stability, but the allylthio group may render the target compound prone to oxidation, unlike the methylthio or methoxymethyl variants .

Biological Activity

The compound 6-(Allylthio)-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile (referred to as Compound A ) is a member of the tetrahydropyridine family known for its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

Compound A has a complex structure characterized by a tetrahydropyridine core with multiple functional groups that contribute to its biological activity. The presence of the allylthio and ethoxyphenyl substituents enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that Compound A exhibits significant antimicrobial properties. In vitro tests against various bacterial strains showed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate potency compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Antioxidant Activity

Compound A has also been evaluated for its antioxidant potential. It demonstrated a significant ability to scavenge free radicals in various assays, including the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The half-maximal effective concentration (EC50) was found to be 25 µg/mL, suggesting strong antioxidant activity.

The biological activity of Compound A is attributed to its ability to interact with cellular targets involved in oxidative stress and microbial defense mechanisms. It is hypothesized that the allylthio group plays a crucial role in enhancing the compound's reactivity with free radicals and microbial enzymes.

Case Studies

- Antimicrobial Efficacy : In a study conducted on wound infections in diabetic rats, Compound A was administered topically. The results indicated a reduction in bacterial load and improved healing rates compared to controls treated with saline.

- Antioxidant Effects : In vitro studies using human fibroblast cells exposed to oxidative stress showed that treatment with Compound A significantly reduced cell death and oxidative damage markers compared to untreated cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.